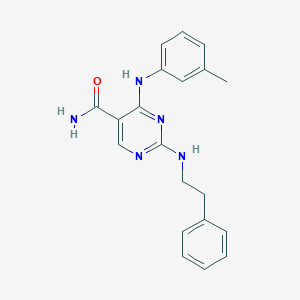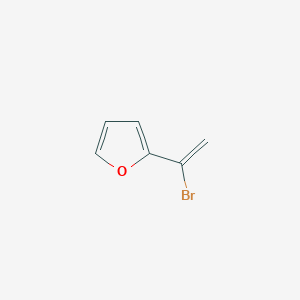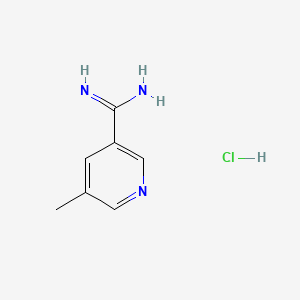![molecular formula C32H36N2O5 B13693779 4-[4,7-Bis(benzyloxy)-1,3-dioxo-2-isoindolinyl]-N,N-diisopropylbutanamide](/img/structure/B13693779.png)
4-[4,7-Bis(benzyloxy)-1,3-dioxo-2-isoindolinyl]-N,N-diisopropylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4,7-Bis(benzyloxy)-1,3-dioxo-2-isoindolinyl]-N,N-diisopropylbutanamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phthalimide core substituted with benzyloxy groups and a butanamide chain, making it a subject of interest in synthetic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4,7-Bis(benzyloxy)-1,3-dioxo-2-isoindolinyl]-N,N-diisopropylbutanamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Phthalimide Core: The phthalimide core can be synthesized by reacting phthalic anhydride with ammonia or a primary amine under reflux conditions.
Introduction of Benzyloxy Groups: The benzyloxy groups are introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base such as potassium carbonate.
Attachment of the Butanamide Chain: The final step involves the coupling of the phthalimide derivative with N,N-diisopropylbutanamide using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-[4,7-Bis(benzyloxy)-1,3-dioxo-2-isoindolinyl]-N,N-diisopropylbutanamide undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The phthalimide core can be reduced to phthalic acid derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzyl chloride (C7H7Cl), potassium carbonate (K2CO3)
Major Products
Oxidation: Benzoic acid derivatives
Reduction: Phthalic acid derivatives
Substitution: Various substituted phthalimide derivatives
科学的研究の応用
4-[4,7-Bis(benzyloxy)-1,3-dioxo-2-isoindolinyl]-N,N-diisopropylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 4-[4,7-Bis(benzyloxy)-1,3-dioxo-2-isoindolinyl]-N,N-diisopropylbutanamide involves its interaction with specific molecular targets and pathways. The benzyloxy groups and the phthalimide core play crucial roles in its biological activity, potentially interacting with enzymes and receptors involved in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and apoptosis.
類似化合物との比較
Similar Compounds
- 4-Benzyloxybenzoic acid
- 3,4-Dibenzyloxybenzaldehyde
- 4-[3,4-Bis(benzyloxy)benzylidene]aminophenoxy
Uniqueness
4-[4,7-Bis(benzyloxy)-1,3-dioxo-2-isoindolinyl]-N,N-diisopropylbutanamide stands out due to its unique combination of a phthalimide core with benzyloxy groups and a butanamide chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C32H36N2O5 |
|---|---|
分子量 |
528.6 g/mol |
IUPAC名 |
4-[1,3-dioxo-4,7-bis(phenylmethoxy)isoindol-2-yl]-N,N-di(propan-2-yl)butanamide |
InChI |
InChI=1S/C32H36N2O5/c1-22(2)34(23(3)4)28(35)16-11-19-33-31(36)29-26(38-20-24-12-7-5-8-13-24)17-18-27(30(29)32(33)37)39-21-25-14-9-6-10-15-25/h5-10,12-15,17-18,22-23H,11,16,19-21H2,1-4H3 |
InChIキー |
PXMOBROHNZPLTM-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)C(=O)CCCN1C(=O)C2=C(C=CC(=C2C1=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




amino]butanoate](/img/structure/B13693704.png)
![4-[4-[2-(1-Boc-4-piperidyl)ethyl]-1-piperazinyl]benzoic Acid](/img/structure/B13693707.png)
![O-[2-Fluoro-5-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13693713.png)









